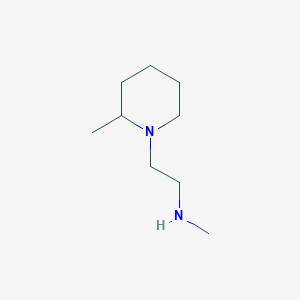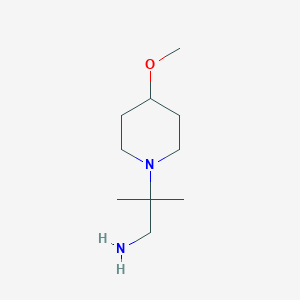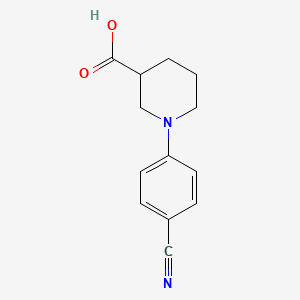
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Overview
Description
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a synthetic compound that belongs to the pyridazinone class of molecules. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for researchers worldwide.
Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Compounds like 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one often undergo studies for their potential pharmacological benefits. For instance, research on various chemical compounds highlights their antioxidant, anti-inflammatory, and neuroprotective properties. These studies focus on understanding the mechanisms by which these compounds interact with biological systems to offer therapeutic benefits. For example, antioxidants are crucial for combating oxidative stress in the body, which is linked to numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer (Munteanu & Apetrei, 2021).
Biochemical Interactions
Research on chemical compounds frequently investigates their interactions with specific biochemical pathways, such as the modulation of enzyme activities, interaction with receptors, or the inhibition of specific cellular processes that are implicated in disease states. For example, compounds acting as selective cyclooxygenase (COX-2) inhibitors have been studied for their anti-inflammatory potency and potential to treat pain associated with conditions like arthritis without the gastrointestinal side effects associated with non-selective COX inhibitors (Asif, 2016).
Environmental and Health Impacts
Chemical compounds are also assessed for their environmental persistence, potential bioaccumulation, and health impacts on exposure. Studies may focus on the detection of chemicals in environmental samples, their degradation pathways, and the toxicological effects on humans and wildlife. These investigations are essential for understanding the environmental fate of chemical compounds and mitigating any adverse health effects (Liu & Mabury, 2020).
properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-5-10(6-4-8)12-9(2)7-11(15)13-14-12/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXKMNCDJGJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)

amine](/img/structure/B1454039.png)



![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)

amine](/img/structure/B1454049.png)

amine](/img/structure/B1454052.png)